Cas no 2166291-46-7 ((2S)-1,1,1-trifluoro-4-methoxybutan-2-ol)

(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1,1,1-trifluoro-4-methoxybutan-2-ol
- 2166291-46-7
- EN300-1949197
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- インチ: 1S/C5H9F3O2/c1-10-3-2-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m0/s1
- InChIKey: WSADNWLSNXKDRB-BYPYZUCNSA-N
- ほほえんだ: FC([C@H](CCOC)O)(F)F
計算された属性
- せいみつぶんしりょう: 158.05546401g/mol
- どういたいしつりょう: 158.05546401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 91.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 29.5Ų
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1949197-1.0g |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |
2166291-46-7 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1949197-0.5g |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |
2166291-46-7 | 0.5g |
$1289.0 | 2023-09-17 | ||
Enamine | EN300-1949197-0.1g |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |
2166291-46-7 | 0.1g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1949197-0.05g |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |
2166291-46-7 | 0.05g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1949197-2.5g |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |
2166291-46-7 | 2.5g |
$2631.0 | 2023-09-17 | ||
Enamine | EN300-1949197-10.0g |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |
2166291-46-7 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1949197-5.0g |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |
2166291-46-7 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1949197-0.25g |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |
2166291-46-7 | 0.25g |
$1235.0 | 2023-09-17 | ||
Enamine | EN300-1949197-10g |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |
2166291-46-7 | 10g |
$5774.0 | 2023-09-17 | ||
Enamine | EN300-1949197-5g |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol |
2166291-46-7 | 5g |
$3894.0 | 2023-09-17 |
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
(2S)-1,1,1-trifluoro-4-methoxybutan-2-olに関する追加情報
(2S)-1,1,1-Trifluoro-4-Methoxybutan-2-Ol: A Comprehensive Overview
(2S)-1,1,1-trifluoro-4-methoxybutan-2-ol, with the CAS number 2166291-46-7, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable building block in the synthesis of advanced materials and bioactive molecules. Recent studies have highlighted its potential applications in drug delivery systems and as a precursor for fluorinated polymers.
The structure of (2S)-1,1,1-trifluoro-4-methoxybutan-2-ol consists of a butanediol backbone with a trifluoromethyl group at the 1-position and a methoxy group at the 4-position. The stereochemistry at the 2-position is S configuration, which plays a critical role in its reactivity and biological activity. This compound is synthesized via a multi-step process involving nucleophilic substitution and oxidation reactions. The use of chiral catalysts has enabled the selective formation of the S-enantiomer, which is essential for its intended applications.
Recent research has focused on the use of (2S)-trifluoro-methoxybutanediol as a chiral auxiliary in asymmetric synthesis. Its ability to induce high enantioselectivity in various reactions has made it a valuable tool in the construction of complex molecular architectures. For instance, studies published in leading journals such as Angewandte Chemie and Nature Chemistry have demonstrated its utility in the synthesis of biologically active compounds with high optical purity.
In addition to its role in organic synthesis, (2S)-trifluoromethoxybutanediol has been explored for its potential in materials science. Its fluorinated structure confers unique properties such as high thermal stability and low surface energy, making it an attractive candidate for the development of advanced coatings and lubricants. Researchers have also investigated its use as a monomer in polymer synthesis, where it can impart desirable mechanical and chemical resistance properties to the resulting materials.
The biological activity of (2S)-trifluoromethoxybutanediol has been another area of intense research. Preclinical studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant properties, suggesting its potential as a lead compound for drug development. Furthermore, its ability to act as a chiral template in enzyme-catalyzed reactions has opened new avenues for green chemistry approaches to complex molecule synthesis.
In conclusion, (2S)-trifluoromethoxybutanediol (CAS 2166291-46-7) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and stereochemistry make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing modern chemistry and technology.
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